molecular formula C10H9BrO B2974836 4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one CAS No. 102539-53-7

4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one

Cat. No. B2974836
CAS RN: 102539-53-7
M. Wt: 225.085
InChI Key: KRXGZWSZRJEHMX-UHFFFAOYSA-N
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Description

“4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one” is an organic compound. Its chemical formula is C10H9BrO and it has a molecular weight of 225.08 .


Synthesis Analysis

The specific synthesis method for “4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one” can vary based on laboratory conditions and requirements . Generally, it is synthesized through organic chemistry reactions .


Molecular Structure Analysis

The molecular structure of “4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is QNXSIUBBGPHDDE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one” include a density of 1.488±0.06 g/cm3 at 20℃ 760 Torr, a melting point of 27 °C, and a boiling point of 131-134℃ (2 Torr) .

Safety and Hazards

As a chemical compound, “4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one” should be handled in the laboratory according to relevant safety procedures . It should be avoided from skin contact, inhalation, or ingestion, and protective equipment should be worn when necessary . Ventilation should be ensured during the handling process to avoid the production of harmful gases .

properties

IUPAC Name

4-bromo-3-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-5-9(12)7-3-2-4-8(11)10(6)7/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXGZWSZRJEHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one

CAS RN

102539-53-7
Record name 4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of sodium ethoxide in ethanol obtained from 15.4 g (0.67 mmol) of sodium and 360 ml of anhydrous ethanol, a solution of 215 g (1.34 mmol) of diethyl malonate in 240 ml of ethanol was added dropwise, while vigorously stirring, over 15 min. Then, 137 g (0.52 mmol) of 1-bromo-2-(1-bromoethyl)benzene in 50 ml of ethanol was added dropwise with such a rate, so the reaction mixture would be slowly refluxing. The resulting mixture was additionally refluxed for 4 h, then cooled to room temperature, and a solution of 105 g of potassium hydroxide in 280 ml of water was added. This mixture was refluxed for 3 h, and then ethanol was distilled off at atmospheric pressure. The solution obtained was cooled to ambient temperature and acidified by saturated hydrochloric acid to pH 1. The precipitate formed was filtered off, washed with 2×200 ml of cold water, and dried in air. The dibacic acid obtained was then dehcarboxylated by heating it at 160° C. for 2 h. To the viscous oil obtained, 130 ml of SOCl2 was added, and the resulting mixture was stirred for 24 h at room temperature. The excess of SOCl2 was distilled off, and the residue was dissolved in 160 ml of anhydrous dichloromethane. The solution obtained was added dropwise to a suspension of 80.0 g (0.60 mmol) of AlCl3 in 800 ml of dichloromethane for 1 h at 0° C. The reaction mixture was refluxed for 3 h, then cooled to room temperature, poured on 500 cm3 of ice, and finally acidified by saturated HCl to pH 3. The organic layer was separated, and the aqueous layer was washed with 3×300 ml of methyl-tert-butyl ether. The combined organic extract was dried over K2CO3 and then evaporated to dryness. The title product was isolated fractional distillation in vacuum, bp 108-112° C./3 mm Hg. Yield 101 g (86%).
Quantity
215 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
137 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
105 g
Type
reactant
Reaction Step Three
Name
Quantity
280 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
130 mL
Type
reactant
Reaction Step Five
Name
Quantity
80 g
Type
reactant
Reaction Step Six
Quantity
800 mL
Type
solvent
Reaction Step Six
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

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